Sodium sulfate S-35

Description

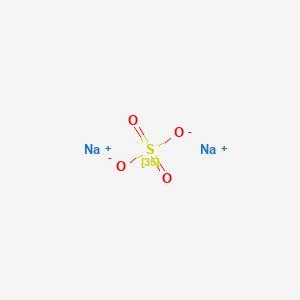

Structure

2D Structure

Properties

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5+3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-ZCTIQAIZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-][35S](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162103 | |

| Record name | Sodium sulfate S 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-80-7 | |

| Record name | Sodium sulfate S 35 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014262807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate S 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SULFATE S-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N70TRY6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Frameworks for Sodium Sulfate S 35 Research

Radiochemical Synthesis and Preparation of S-35 Labeled Compounds

The conversion of commercially available Na₂³⁵SO₄ into various labeled intermediates and precursors is a critical first step for many experimental designs. researchgate.net This process allows researchers to introduce the ³⁵S radiotracer into specific molecules of interest.

A primary route for creating versatile sulfur-35 (B81441) labeled intermediates involves the reduction of sodium sulfate (B86663) S-35. nih.gov A common and effective method is the reduction of Na₂³⁵SO₄ to hydrogen sulfide (B99878) (H₂³⁵S) gas. nih.govacs.org This reaction is typically achieved using a variation of the Nagai reduction, which employs hydriodic acid (HI) and sodium hypophosphite (NaH₂PO₂) at elevated temperatures, often around 130 °C, to produce H₂³⁵S in quantitative yields. nih.govacs.org

To prevent the loss of the volatile and radioactive H₂³⁵S gas, it is immediately trapped. researchgate.net A standard procedure involves bubbling the gas through an aqueous sodium hydroxide (B78521) (NaOH) solution. nih.govacs.org This captures the hydrogen sulfide as sodium sulfide (Na₂³⁵S), a soluble and less volatile intermediate that is suitable for subsequent synthetic steps. researchgate.netacs.org In many syntheses, nonradioactive Na₂SO₄ is added to the Na₂³⁵SO₄ to increase the bulk quantity of the material, making it easier to handle and diluting the radioactivity to desired levels for final products. nih.gov

| Starting Material | Reagents | Intermediate Product | Trapping Reagent | Final Intermediate |

|---|---|---|---|---|

| Sodium sulfate S-35 (Na₂³⁵SO₄) | Hydriodic acid (HI), Sodium hypophosphite (NaH₂PO₂) | Hydrogen sulfide S-35 (H₂³⁵S) | Aqueous Sodium Hydroxide (aq. NaOH) | Sodium sulfide S-35 (Na₂³⁵S) |

Isotopic exchange provides a direct and often less laborious method for labeling organic sulfur compounds compared to multi-step chemical synthesis. tandfonline.com This technique involves the direct substitution of a stable sulfur atom within a molecule with a radioactive ³⁵S atom from a labeled source. The process is particularly effective for certain classes of compounds. tandfonline.com

For example, ³⁵S-labeled methionine and cysteine have been successfully prepared via isotopic exchange. tandfonline.com The methodology involves identifying suitable conditions, such as temperature and reaction medium, to facilitate the exchange. Refluxing a compound like thiourea (B124793) with elemental sulfur-35 in pyridine (B92270) is another documented example of this approach. rsc.org Research has demonstrated that isotopic exchange can yield good chemical and radiochemical results, making it a satisfactory alternative to more complex preparative methods. tandfonline.com

For many biological studies, it is essential to have ³⁵S-labeled precursors that can be readily assimilated by living organisms. viper.ac.in A highly effective method for producing such precursors is to utilize the biosynthetic capabilities of microorganisms. rsc.org

A common approach involves growing a strain of baker's yeast, Saccharomyces cerevisiae, in a culture medium where Na₂³⁵SO₄ is provided as the sole sulfur source. rsc.org The yeast takes up the radiolabeled sulfate and incorporates it into its metabolic pathways, primarily for the synthesis of the essential sulfur-containing amino acids, L-methionine and L-cysteine. rsc.orgnih.gov Following a period of growth, the yeast cells can be harvested and their proteins hydrolyzed. rsc.org Chromatographic fractionation of this hydrolysate allows for the separation and purification of high-purity ³⁵S-labeled L-methionine and L-cysteine. rsc.org These amino acids serve as fundamental precursors for in-vivo and in-vitro studies of protein synthesis, post-translational modifications, and other metabolic processes in a wide range of biological systems. nih.govresearchgate.net

Isotopic Exchange Methods for Labeling Organic Sulfur Compounds

Advanced Sample Preparation and Extraction Techniques for S-35 Sulfate

Accurate measurement of ³⁵S in environmental or biological samples necessitates efficient extraction and purification of the sulfate fraction. This is particularly crucial for samples with low concentrations of the radionuclide.

In environmental studies, such as groundwater dating, the low natural activities of ³⁵S require pre-concentration from large volumes of water. nih.govresearchgate.net The standard and widely used technique for this purpose is anion-exchange chromatography. nih.govresearchgate.net In this method, a large water sample is passed through a column containing an anion-exchange resin. researchgate.net The sulfate ions (SO₄²⁻), including any ³⁵SO₄²⁻, are adsorbed onto the resin, effectively separating them from the bulk water and cations. nih.gov Subsequently, the captured sulfate is eluted from the resin using a concentrated salt solution, such as sodium chloride (NaCl). nih.govresearchgate.net The final step often involves precipitating the eluted sulfate as barium sulfate (BaSO₄), which can then be prepared for measurement by liquid scintillation counting (LSC). researchgate.netresearchgate.net

While widely used, the extraction of sulfate using ion-exchange resins has several notable limitations, especially when dealing with certain types of water samples. ufz.dequora.com

High Sulfate Loads: Ion-exchange resins have a finite capacity for binding ions. electramet.com This method is not considered feasible for water samples containing very high total sulfate loads, with one study suggesting a practical limit of around 1500 mg. ufz.de For waters exceeding this concentration, direct precipitation of sulfate from the sample is recommended as an alternative approach. ufz.de

Competing Ions: The selectivity of anion-exchange resins is not absolute. electramet.commdpi.com Other anions commonly found in natural waters, such as nitrates, chlorides, and bicarbonates, compete with sulfate for the binding sites on the resin. electramet.commdpi.com High concentrations of these competing ions can significantly reduce the efficiency of sulfate extraction by exhausting the resin's capacity with non-target ions. electramet.com

Fouling: The performance of ion-exchange resins can be degraded by fouling. quora.com Organic matter and certain metal ions (e.g., iron) present in the water can adsorb onto the resin beads, blocking exchange sites and diminishing the resin's effectiveness and lifespan. quora.com

Regeneration: When the resin becomes saturated, it must be regenerated, typically with a strong chemical solution. electramet.com This process creates a concentrated liquid waste stream that contains all the eluted ions, which itself requires proper management and disposal. electramet.com

| Limitation | Description | Impact on S-35 Sulfate Extraction |

|---|---|---|

| High Sulfate Loads | Resin has a finite binding capacity, becoming saturated in high-sulfate waters. ufz.deelectramet.com | Inefficient or incomplete extraction of sulfate from the sample. |

| Competing Anions | Other anions (e.g., NO₃⁻, Cl⁻, HCO₃⁻) compete with SO₄²⁻ for resin binding sites. electramet.commdpi.com | Reduced sulfate binding efficiency and premature exhaustion of the resin. |

| Fouling | Organic matter or metal ions can clog or deactivate the resin. quora.com | Decreased performance and reduced lifespan of the resin. |

| Regeneration Waste | The regeneration process produces a smaller but more concentrated liquid waste stream. electramet.com | Creates a secondary waste product that requires handling and disposal. |

Sulfate Extraction from Environmental Water Samples

Optimization of Barium Sulfate Precipitation Techniques

The precipitation of sulfur-35 (S-35) as barium sulfate (BaSO₄) is a critical step in its analysis, particularly in environmental water samples where sulfate concentrations can be high. acs.orgacs.org Optimizing this precipitation is key to achieving accurate and sensitive measurements.

Direct precipitation is a common method due to its simplicity; however, controlling particle size and preventing aggregation can be challenging. mdpi.com Research has shown that various parameters influence the efficiency and quality of the BaSO₄ precipitate. The concentration of reactants, such as barium chloride (BaCl₂) and sulfate, along with temperature and flow rate during precipitation, are critical factors. mdpi.com For instance, optimal conditions have been identified as a BaCl₂ concentration of 1.5 M, a sulfate concentration of 0.41 M, a flow rate of 2.53 mL/min, and a temperature of 20.03 °C to yield a high density and pure product. mdpi.com

The pH of the solution also significantly affects the particle size and dispersion of the BaSO₄ precipitate. science.gov An acidic medium, typically around pH 3-4 achieved with hydrochloric acid (HCl), is often used to ensure all sulfate is in solution before precipitation. osti.govuomustansiriyah.edu.iq This acidic environment helps to minimize the dissolution of the barium sulfate precipitate. uomustansiriyah.edu.iq

To improve the precipitation process, especially when dealing with nanoparticles, quenching the reaction by rapid cooling can stop particle growth and eliminate the need for stabilizing additives. mdpi.com Additionally, the use of certain additives can inhibit or modify crystal growth, which can be advantageous in controlling the precipitate's characteristics. lubrizol.com For routine analysis, heating the solution after adding the barium chloride and allowing the precipitate to settle overnight are common practices to aid in complete precipitation and handling. osti.govosti.gov The precipitate is then typically washed multiple times with deionized water to remove impurities. osti.gov

Strategies for Mitigating Interference from Natural Radionuclides

A significant challenge in the radiometric analysis of S-35, particularly in environmental samples, is the interference from naturally occurring radionuclides. researchgate.net These interfering radionuclides can be co-precipitated with the barium sulfate, leading to erroneously high S-35 activity measurements. researchgate.net

Key interfering radionuclides include radium-226 (B75914) (²²⁶Ra) and its progeny, as well as lead-210 (²¹⁰Pb) and its decay products. researchgate.net The selection of high-purity reagents, specifically barium chloride, is a crucial first step in mitigating this interference, as some reagents can contain significant amounts of these contaminants. acs.orgacs.orgosti.gov

Further mitigation strategies involve purifying the BaSO₄ precipitate to remove co-precipitated radionuclides and dissolved organic matter. acs.orgacs.orgosti.govosti.gov This purification can be achieved through various washing and rinsing steps. osti.gov

Instrumental techniques are also employed to discriminate between the beta emissions of S-35 and the alpha or beta emissions of interfering radionuclides. osti.gov Low-level liquid scintillation counters, such as the Quantulus 1220, are equipped with features like a Pulse Shape Analyzer (PSA) and a Pulse Amplitude Comparator (PAC) that can be optimized to distinguish between different types of radiation. osti.gov The PSA helps to separate beta emissions from alpha emissions, and its optimal setting can be determined using a pure alpha emitter standard like Americium-241 (²⁴¹Am). osti.gov The PAC helps to reject optical crosstalk between photomultiplier tubes, further reducing the background count rate. osti.gov By optimizing these settings, the spillover of counts from interfering radionuclides into the S-35 counting window can be minimized, thereby reducing the background and improving the accuracy of the S-35 measurement. osti.gov

Preparation for Analysis within Biological and Environmental Matrices

The preparation of samples containing this compound for analysis is a critical step that varies depending on the matrix, whether biological or environmental. The primary goal is to quantitatively extract the S-35 labeled sulfate and prepare it in a form suitable for detection, most commonly by liquid scintillation counting. researchgate.net

Environmental Samples: For environmental water samples, a common initial step is pre-concentration of sulfate, especially when dealing with low S-35 activities. researchgate.net This is often achieved by passing large volumes of water through an anion-exchange resin. researchgate.netacs.org The sulfate is then eluted from the resin, typically using a sodium chloride solution. osti.gov Following elution, the sulfate is precipitated as barium sulfate (BaSO₄) by adding barium chloride. osti.govosti.gov The sample is often acidified with hydrochloric acid to a pH of 3-4 to ensure all sulfate is dissolved before precipitation. osti.gov In some cases, a carrier, such as non-radioactive sodium sulfate, is added to aid in the recovery of the sulfate. osti.gov The BaSO₄ precipitate is then washed, dried, and prepared for counting. osti.gov For solid environmental samples like soil, preparation might involve extraction or digestion to bring the sulfur compounds into solution before precipitation. iaea.org

Biological Samples: In biological materials, the S-35 is often incorporated into various organic molecules. journals.co.zanih.gov Therefore, an oxidation step is typically required to convert all sulfur compounds to inorganic sulfate. journals.co.za This can be achieved through methods like wet or dry ashing. Once converted to sulfate, it can be precipitated, for example, as calcium sulfate in an alcohol medium directly in the counting vial. journals.co.za For protein analysis, metabolic labeling with S-35 methionine is common. revvity.com The labeled proteins are then separated, often by gel electrophoresis, and detected by autoradiography or phosphorimaging. revvity.com

Regardless of the matrix, the final prepared sample is typically mixed with a scintillation cocktail in a vial for analysis. journals.co.zaupstate.edu The choice of sample preparation technique aims to maximize recovery, minimize contamination, and ensure compatibility with the chosen detection method.

Detection and Quantification Methodologies for S-35 Activity

Optimized Low-Level Liquid Scintillation Spectroscopy for S-35 Quantification

Low-level liquid scintillation spectroscopy (LSS) is a highly sensitive and preferred method for the detection and quantification of the low-energy beta particles emitted by Sulfur-35 (S-35). journals.co.zapnas.orgresearchgate.netpnas.org This technique offers high detection efficiency and relatively straightforward sample preparation. journals.co.zafrontiersin.org The process involves mixing the sample containing S-35 with a liquid scintillation cocktail, which fluoresces when excited by the beta particles. pnas.orgpnas.org

Significant advancements have been made to optimize LSS for S-35 analysis, enabling the measurement of very low activities, as low as 0.20 disintegrations per minute (dpm) above background. pnas.orgresearchgate.netpnas.org Optimization strategies focus on several key areas:

Sample Preparation: To handle large sample volumes, especially from environmental sources, pre-concentration of sulfate is often necessary. researchgate.net This is typically done using anion-exchange resins, followed by elution and precipitation as barium sulfate (BaSO₄). researchgate.net However, research suggests that for weakly radiogenic samples, measuring S-35 as aqueous sodium sulfate (Na₂SO₄) can reduce background interference from barium isotopes. pnas.orgnih.gov

Scintillation Cocktail and Vials: The choice of scintillation cocktail and vial material significantly impacts sensitivity. pnas.orgpnas.org Using plastic vials instead of glass can substantially reduce background counts. pnas.org Minimizing the volume of the scintillation gel, contrary to some earlier methods, can also improve the minimum detection limit. pnas.orgpnas.org For instance, suspending BaSO₄ precipitate in a gel-forming cocktail like Insta-Gel Plus has been shown to improve counting efficiency, especially for larger sample loads. acs.orgacs.orgosti.gov

Energy Window Optimization: Optimizing the energy channels for integration is crucial to maximize the signal-to-noise ratio. pnas.orgpnas.org By carefully selecting the integration window, it's possible to capture a high percentage of S-35 decay events while minimizing contributions from background noise. pnas.orgpnas.org

Instrument Calibration: Accurate quantification requires proper instrument calibration. The detection efficiency is often determined using a calibrated standard, such as Carbon-14 (¹⁴C), due to the significant overlap in their beta spectra. pnas.orgnih.gov

These optimized procedures have significantly enhanced the sensitivity of S-35 detection, making it a valuable tool for a wide range of applications in atmospheric and biogeochemical research. pnas.orgresearchgate.netpnas.orgnih.gov

Interactive Data Table: LSS Optimization Parameters

| Parameter | Optimization Strategy | Rationale | Finding |

| Sample Form | Measure as Na₂SO₄(aq) instead of BaSO₄(s) for low activity samples. pnas.orgnih.gov | Reduces background from barium isotopes. pnas.orgnih.gov | Recommended for weakly radiogenic samples. pnas.orgnih.gov |

| Scintillation Vials | Use plastic vials instead of glass. pnas.org | Lower intrinsic background activity. pnas.org | Significant background reduction observed. pnas.org |

| Gel Volume | Minimize the volume of scintillation gel. pnas.orgpnas.org | Reduces background associated with the gel itself. pnas.orgpnas.org | Improves the minimum detection limit. pnas.orgpnas.org |

| Energy Window | Optimize the integration range of scintillation spectra. pnas.orgpnas.org | Maximizes signal from S-35 while minimizing background. pnas.orgpnas.org | Integration from channel 1 to ~450 captures ~95-97% of events. pnas.orgpnas.org |

Use of Complementary Radiometric Detection Instruments in S-35 Studies

While liquid scintillation counting (LSC) is the primary method for S-35 detection due to its high efficiency for low-energy beta emitters, other radiometric instruments can serve complementary roles in S-35 research. upstate.edubgsu.eduatron.fr

Geiger-Mueller (GM) Counters: A survey meter equipped with a pancake-type Geiger-Mueller detector can be used for general contamination monitoring in the laboratory. bgsu.edu While not suitable for precise quantification of S-35 due to the low energy of its beta particles, it provides a quick way to check for spills on surfaces and equipment. upstate.edubgsu.edu

Ion Chambers: Ion chamber survey meters are another tool for radiation monitoring. bgsu.edu Similar to GM counters, they are used for assessing ambient radiation levels and are not intended for the specific, low-level quantification of S-35 in samples.

Gamma Spectroscopy: In some applications, particularly when analyzing environmental samples that may contain other radionuclides, gamma spectroscopy can be used as a complementary technique. researchgate.netacs.org Although S-35 itself does not emit gamma rays, this method is useful for identifying and quantifying potential interfering gamma-emitting radionuclides that might have been collected or co-precipitated with the S-35 sample. osti.gov This information is crucial for correcting the S-35 data obtained from LSC.

Gas Chromatography-Atomic Emission Detection (GC-AED): For stable isotope studies (e.g., ³⁴S), which can complement S-35 tracer experiments, GC-AED is a powerful analytical tool. oup.com This technique can selectively detect sulfur compounds, providing information on the total sulfur content and isotopic ratios in a sample. oup.com

The choice of complementary instrument depends on the specific requirements of the study, from routine lab safety monitoring to the characterization of complex samples containing multiple radionuclides.

Considerations for Minimizing Background and Enhancing Detection Limits

Achieving high sensitivity in the measurement of Sulfur-35 (S-35) is critically dependent on minimizing background counts and enhancing detection limits. pnas.org This is particularly important when analyzing natural samples with low S-35 activities. osti.govpnas.org Several key strategies are employed to achieve these goals.

Minimizing Background:

Reagent Purity: The purity of chemical reagents used in sample preparation is a major factor. For instance, barium chloride used for precipitation can introduce radioactive impurities, leading to higher background. pnas.orgnih.gov Using high-purity reagents is essential. osti.gov

Vial Selection: The material of the scintillation vials contributes to the background. Plastic vials have been shown to have significantly lower background activity compared to glass vials. pnas.org

Scintillation Cocktail Volume: Contrary to some earlier practices, minimizing the volume of the scintillation gel can significantly reduce the background and improve the minimum detectable limit (MDL). pnas.orgpnas.org

Instrumental Shielding and Discrimination: Modern low-level liquid scintillation counters, such as the Wallac Quantalus 1220, employ both passive and active shielding to reduce cosmic ray background. osti.govpnas.org They also use electronic methods like pulse shape analysis (PSA) and pulse amplitude comparison (PAC) to discriminate between beta signals and background events from alpha emitters or electronic noise. osti.govpnas.org

Sample Form: For samples with very low activity, measuring S-35 in the form of aqueous sodium sulfate (Na₂SO₄) is recommended over barium sulfate (BaSO₄) to avoid the background associated with barium isotopes. pnas.orgnih.gov

Enhancing Detection Limits:

Sample Pre-concentration: For environmental samples with low sulfate concentrations, pre-concentrating the sulfate from a large volume of water onto an anion-exchange resin can significantly increase the amount of S-35 in the final sample, thereby improving the detection limit. osti.govosti.gov

Counting Efficiency: Optimizing the sample-cocktail mixture is crucial for maximizing counting efficiency. This includes suspending the sample, such as BaSO₄ precipitate, uniformly within the cocktail. osti.gov

Optimized Counting Window: Carefully selecting the energy window for counting ensures that the majority of S-35 beta events are counted while excluding as much background as possible. pnas.org

Increased Counting Time: While not always practical, increasing the sample counting time can improve the statistical certainty of the measurement and lower the detection limit. osti.gov

By implementing these strategies, researchers have been able to reduce the limit of detection for S-35 down to levels as low as 0.200 dpm for a one-hour integration time. pnas.org

Interactive Data Table: Factors Affecting S-35 Detection Limits

| Factor | Strategy to Enhance Detection Limit | Rationale |

| Background Counts | Use plastic vials, high-purity reagents, and minimize gel volume. osti.govpnas.orgnih.gov | Reduces extraneous counts not originating from the S-35 sample. pnas.org |

| Sample Concentration | Pre-concentrate sulfate from large water volumes using anion-exchange resins. osti.govosti.gov | Increases the total activity of S-35 in the vial. |

| Counting Efficiency | Optimize sample suspension in the scintillation cocktail. osti.gov | Ensures maximum transfer of energy from beta particles to the scintillant. |

| Statistical Certainty | Increase the duration of sample counting. osti.gov | Reduces the relative error of the measurement. |

| Instrument Settings | Optimize the energy window and use pulse discrimination features (PSA, PAC). osti.govpnas.org | Maximizes the signal-to-noise ratio. |

Data Analysis and Mathematical Modeling in S-35 Tracer Experiments

The quantitative analysis of data from tracer experiments involving this compound (³⁵SO₄²⁻) relies heavily on sophisticated data analysis techniques and mathematical modeling. These frameworks are essential for translating raw measurements of radioactivity into meaningful insights about sulfur cycling, transport, and transformation in various environmental and biological systems. The complexity of these systems often necessitates the use of models to calculate key parameters that are not directly measurable. accessscience.com

Application of Kinetic and Mass Balance Models for Flux Determination

Kinetic and mass balance models are fundamental tools for determining the flux—the rate of movement of a substance per unit area—of sulfur compounds in studies using ³⁵S tracers.

Mass Balance Models: A primary approach involves creating a mass balance for the tracer, which accounts for all inputs, outputs, and changes in storage of ³⁵S within a defined system or compartment. In atmospheric studies, for instance, a one-dimensional box-trajectory model can be used to estimate sulfur behavior. tandfonline.com Such models track the concentrations of different sulfur species, like sulfur dioxide (SO₂) and particulate sulfate, and use tracer data to quantify their transport and transformation. tandfonline.com

The general mass balance model can be simplified into approaches like Tracer Mass Balance Regression (TMBR), where the variation of a tracer's concentration over time is used to apportion secondary aerosols like sulfate to their sources. colostate.edu This method uses regression analyses with total or sulfate sulfur as the dependent variable and tracer concentrations as independent variables to attribute sulfur flux to specific origins. colostate.edu However, a significant challenge in mass balance approaches is the potential for error accumulation, particularly in estimating parameters like dry deposition if not measured directly. tandfonline.com

Kinetic Models: Kinetic models describe the rates of processes and are crucial for understanding the dynamics of sulfur transformation. In studies of sodium sulfate crystallization, the use of radiolabeled (Na₂³⁵SO₄) allows for monitoring sulfate concentration in solution over time. researchgate.net This data can be fitted to kinetic models to determine rate constants. For example, the removal of sulfate from a solution has been described by an apparent pseudo-first-order rate constant. researchgate.net The influence of temperature on these rates is often analyzed using the Arrhenius equation to calculate activation energies, providing insight into the rate-limiting steps of the process. researchgate.netosti.gov

In ecological and agricultural research, models like CROPS-35 have been developed to predict the concentration of ³⁵S in different parts of a crop following aerial exposure. nih.govnih.gov These models use an export function from a labile pool (e.g., leaves) to other growing components, with allocation determined by the relative growth rates of those components. nih.govresearchgate.net Such models often find that after initial uptake, the loss of ³⁵S activity is primarily governed by radioactive decay rather than biological elimination. nih.govresearchgate.net

The table below illustrates findings from a kinetic study on sodium sulfate crystallization monitored with Na₂³⁵SO₄, showing the effect of temperature on the rate of sulfate removal.

| Temperature (°C) | Apparent Rate Constant (k_app) | Sulfate Removal (24h) | Activation Energy (kcal/mol) |

| 15 | Base Rate | - | 14.1 researchgate.net |

| 35 | - | 85% osti.gov | 14.1 researchgate.net |

| 55 | 20x Base Rate researchgate.net | 75% osti.gov | 14.1 researchgate.net |

Statistical Approaches for Assessing Reaction Rates and Distribution

Statistical methods are integral to analyzing S-35 tracer data, providing a framework for estimating parameters, quantifying uncertainty, and determining the distribution of the tracer.

Assessing Reaction Rates: The determination of reaction rates from experimental data often involves fitting kinetic models to concentration-time data points. dtic.mil Statistical analysis is used to find the best-fit parameters (like rate constants) and to estimate their uncertainty. dtic.mil For complex systems, Bayesian inference methods can be employed to estimate the joint probability density for rate parameters, even when only summary statistics from experiments are available. osti.gov This is particularly useful for incorporating uncertainty from multiple sources into the final rate estimates. osti.gov

In studies where reaction conditions fluctuate, such as in many biological or environmental systems, superstatistical models may be applied. aps.org These models account for systems that are in a "quasiequilibrium" state by considering distributions that arise from the spatiotemporal fluctuations of an intensive parameter like temperature. aps.org The analysis of reaction event counting statistics can also reveal dynamic heterogeneity, where the reaction rate coefficient itself fluctuates over time. acs.org Statistical analysis of the distribution of reaction events can provide information on the magnitude and relaxation times of these fluctuating rates. acs.org

Assessing Distribution: To analyze the distribution of S-35, statistical techniques are used to describe how the tracer is partitioned among different compartments of a system. In studies of ³⁵S uptake in crops, the partitioning of the tracer was found to parallel the growth of different crop components. nih.gov Statistical analysis of sample measurements from various parts of the system over time reveals the tracer's distribution and movement.

When analyzing data from multiple subjects or experiments, methods for generating group reaction time distributions can be adapted. This involves calculating quantiles for each individual dataset and then averaging these quantiles across the group to create a representative distribution. This approach is useful when there are a limited number of observations per individual experiment but many experiments in total.

The following table shows an example of how S-35 tracer data might be statistically analyzed to determine its distribution in a plant system over time.

| Time Post-Exposure (hours) | % ³⁵S in Leaves | % ³⁵S in Stem | % ³⁵S in Roots |

| 2 | 85 ± 5 | 10 ± 3 | 5 ± 2 |

| 24 | 60 ± 6 | 25 ± 4 | 15 ± 3 |

| 72 | 40 ± 5 | 35 ± 5 | 25 ± 4 |

This hypothetical data table illustrates the redistribution of ³⁵S tracer from leaves to other plant tissues over time. The values represent the mean percentage of total absorbed radioactivity ± standard deviation, indicating the statistical distribution of the tracer within the plant.

Applications of Sodium Sulfate S 35 in Environmental Biogeochemistry

Tracing Atmospheric Sulfur Cycling and Deposition Processes

Sodium Sulfate (B86663) S-35 is instrumental in understanding the movement and fate of sulfur compounds in the atmosphere.

The cosmogenic radionuclide ³⁵S is produced in the stratosphere and upper troposphere through cosmic ray spallation of argon-40. mdpi.com It rapidly oxidizes to sulfur dioxide (³⁵SO₂) and subsequently to sulfate aerosols (³⁵SO₄²⁻). mdpi.comacs.org These labeled compounds participate in the atmospheric sulfur cycle, providing a natural tracer to investigate the transformation and transport of sulfur. heraproject.compnas.org By measuring the activity of ³⁵S in both gaseous (³⁵SO₂) and aerosol (³⁵SO₄²⁻) phases, scientists can determine the residence times of these compounds in the atmosphere. For instance, observed activities have corresponded to SO₂ residence lifetimes ranging from approximately 0.2 to 22.3 days at coastal and inland locations, respectively. pnas.org This information is critical for understanding the impact of anthropogenic sulfur emissions on air quality and climate. pnas.org

The production of ³⁵S primarily occurs in the stratosphere. mdpi.com Its subsequent detection in the troposphere provides a direct measure of air mass exchange between these two atmospheric layers. mdpi.comnih.gov While some of the produced ³⁵S decays during this transport, the majority is transferred to the troposphere. mdpi.com Simultaneous maxima of ³⁵S and another cosmogenic radionuclide, ⁷Be, have been observed to coincide with intensified air mass exchange between the stratosphere and troposphere. mdpi.com This exchange is influenced by seasonal processes such as the cyclical altitudinal shift of the tropopause. mdpi.com The short half-life of ³⁵S makes it particularly sensitive for tracing these rapid transport phenomena. escholarship.orgnih.gov

Once in the troposphere, ³⁵SO₄²⁻ is removed from the atmosphere through wet deposition (dissolved in precipitation) and dry deposition (settling of aerosol particles). mdpi.comnih.govworktribe.com The activity of ³⁵S in rainwater typically ranges from about 10 to 150 mBq/L. mdpi.com By measuring the flux of ³⁵S in wet precipitation, researchers can quantify the rate of wet deposition. capes.gov.br Similarly, measurements of ³⁵S in aerosol collections allow for the estimation of dry deposition rates. These measurements are essential for understanding how atmospheric sulfur is ultimately deposited onto terrestrial and aquatic ecosystems.

Measurement of Stratospheric-Tropospheric Air Exchange

Hydrological Transport and Water Residence Time Determination

The presence of ³⁵SO₄²⁻ in precipitation allows it to be used as an intrinsic tracer in various hydrological systems.

The 87.5-day half-life of ³⁵S makes it particularly suitable for investigating groundwater travel times on timescales of less than a year. researchgate.netosti.gov This is especially relevant for managing water quality in managed aquifer recharge (MAR) facilities, where a minimum subsurface retention time is often required for recycled water. osti.govescholarship.org By measuring the natural concentrations of ³⁵SO₄²⁻ in source waters and groundwater, scientists can calculate the time it takes for water to travel through an aquifer. researchgate.net Studies have shown that travel times determined using ³⁵SO₄²⁻ are comparable to those from deliberate tracer studies. researchgate.netescholarship.org However, seasonal variations in the ³⁵SO₄²⁻ of source water need to be carefully characterized for accurate quantification. osti.govresearchgate.net

A study in the Sierra Nevada used the ³⁵SO₄²⁻ method to assess annual groundwater recharge. escholarship.orgescholarship.org The relatively high ³⁵SO₄²⁻ activity in seasonal snowmelt (ranging from 5.5 ± 0.3 to 52.9 ± 3.4 mBq/L) contrasted with the consistently low activities in groundwater and surface water, indicating that recent snowmelt constituted less than 30% of the larger aquifer system. escholarship.orgescholarship.org

Table 1: Comparison of ³⁵SO₄²⁻ Activity in Different Water Sources

In watershed studies, ³⁵S, in conjunction with stable isotopes of sulfur (δ³⁴S) and oxygen (δ¹⁸O), helps to apportion the sources of sulfate in streamwater, particularly during events like snowmelt. researchgate.net While mineral sources often dominate the sulfate load in streams, the contribution from atmospheric deposition can exceed 50% during peak snowmelt. researchgate.net However, mass balance calculations using ³⁵S have shown that the direct contribution of sulfate from the melting snowpack itself can be limited to a maximum of 7%. researchgate.net This indicates that a significant portion of the atmospheric sulfur in streamwater is from older atmospheric deposition that has been retained and cycled within the soil. researchgate.net

Assessment of Snowmelt Contributions to Aquatic Systems

The isotopic tracer Sodium sulfate S-35 (specifically, the cosmogenic isotope sulfur-35 (B81441) as sulfate, ³⁵SO₄²⁻) serves as a powerful tool for quantifying the contribution of recent snowmelt to aquatic systems. With a half-life of 87.4 days, naturally occurring ³⁵S is particularly well-suited for tracing water on seasonal timescales. asm.org It is produced in the upper atmosphere, deposited via precipitation, and accumulates in the winter snowpack. researchgate.net During spring melt, this labeled sulfate is released, allowing hydrologists to distinguish "new" water (from the current year's snowmelt) from "old" water (pre-existing groundwater and soil water).

Research in various snow-dominated basins has utilized ³⁵S to perform hydrograph separation and assess groundwater recharge. In these studies, the activity of ³⁵SO₄²⁻ is measured in the snowpack, groundwater, streams, and springs. By comparing the ³⁵S activity in streamflow to that of the initial snowmelt, a simple mixing model can be used to calculate the percent of new snowmelt (PNS) contributing to the aquatic system. frontiersin.orgnih.gov

Studies conducted in the Sierra Nevada, California, have employed this technique to evaluate aquifer vulnerability to climate change. Researchers found that the PNS in streamflow was relatively low, ranging from less than 1% during baseflow conditions to about 14% during peak snowmelt periods. nih.gov Similarly, in groundwater and springs within the region, the contribution from new snowmelt was typically below 30%. nih.govapsnet.org These consistently low percentages suggest that a substantial portion of the annual snowmelt recharges the groundwater system, which then provides a sustained, older water source to streams throughout the year. nih.gov

A study at the Sleepers River Research Watershed in Vermont used a multi-isotope approach, including ³⁵S, to trace the sources of streamwater sulfate during the snowmelt event. asm.org The findings revealed that the direct contribution of sulfate from the melting snowpack to the stream was minimal, constrained by a ³⁵S mass balance to a maximum of 7%. asm.orgmpg.de The dominant source of atmospheric-derived sulfur in the stream was found to be older sulfate that had been deposited in previous months or years and subsequently cycled through the soil's organic sulfur pool. asm.org This highlights that the response of stream chemistry to atmospheric inputs is significantly mediated by processes within the catchment's soils.

Table 1: Research Findings on Snowmelt Contributions Using ³⁵S Tracers

| Research Location | Sample Type | Key Finding | Reported Value | Reference |

| Sierra Nevada, CA | Streamflow | Percent of New Snowmelt (PNS) during baseflow | 0.2 ± 6.6% | nih.gov |

| Streamflow | PNS during high flow/peak snowmelt | 10.8% to 14.0 ± 3.4% | nih.govapsnet.org | |

| Groundwater | PNS in late spring/early summer | <30% | nih.govapsnet.org | |

| Rocky Mountains, CO | Lake Water | Initial ³⁵S concentration in July indicated a large fraction of lake water was from that year's snowpack. | Initial snowmelt ³⁵S: 16–20 mBq L⁻¹ | frontiersin.org |

| Sleepers River, VT | Streamwater | Maximum direct contribution of atmospheric sulfate from melting snowpack to streamwater sulfate. | ≤ 7% | asm.orgmpg.de |

Investigation of Microbial Sulfur Transformations in Ecosystems

Measurement of Dissimilatory Sulfate Reduction Rates in Sediments

This compound is the cornerstone of the most sensitive and widely used method for quantifying microbial dissimilatory sulfate reduction rates (SRR) in environmental samples, particularly anoxic sediments. mpg.deresearchgate.net This process, where sulfate-reducing microorganisms (SRMs) use sulfate as an electron acceptor for the oxidation of organic matter or hydrogen, is a critical step in the global sulfur and carbon cycles. The ³⁵S-radiotracer method allows for direct measurement of this activity even when the chemical depletion of the large background sulfate pool is imperceptibly slow. mpg.de

The standard procedure involves incubating sediment samples with a known amount of carrier-free ³⁵SO₄²⁻. researchgate.netfrontiersin.org This is typically done by injecting a small volume of high-activity Na₂³⁵SO₄ into intact sediment cores or slurries under anoxic conditions to mimic the in situ environment. frontiersin.orgmpg.de After a specific incubation period, the biological activity is halted, often by freezing or by adding a fixative like zinc acetate (B1210297). researchgate.net

The crucial analytical step is the separation of the reduced ³⁵S from the unreacted ³⁵SO₄²⁻. This is most commonly achieved through a single-step cold chromium distillation method. frontiersin.orgresearchgate.net In this procedure, a strong reducing agent (acidic chromium(II) chloride solution) converts all reduced inorganic sulfur compounds—including acid volatile sulfur (AVS, e.g., FeS) and chromium reducible sulfur (CRS, e.g., FeS₂, S⁰)—into hydrogen sulfide (B99878) (H₂³⁵S). asm.org The liberated H₂³⁵S gas is flushed with an inert gas (like N₂) and trapped in a zinc acetate or sodium hydroxide (B78521) solution. frontiersin.org The radioactivity of the trapped ³⁵S-sulfide and the total activity of the ³⁵SO₄²⁻ initially added are then measured using liquid scintillation counting. frontiersin.org

The rate of sulfate reduction is calculated based on the fraction of the radiotracer that was converted to sulfide, the total concentration of sulfate in the sample's porewater, and the incubation time. researchgate.net A correction factor of 1.06 is often applied to account for the isotopic fractionation between ³²S and ³⁵S during microbial reduction. researchgate.net This technique has been applied across a vast range of environments, from coastal marine sediments and hypersaline lakes to deep-sea hydrothermal vents and sub-seafloor sediments, providing fundamental data on microbial metabolism in the anoxic world. frontiersin.orgasm.orgfrontiersin.org

Table 2: Examples of Dissimilatory Sulfate Reduction Rates (SRR) Measured with ³⁵S-Sulfate

| Environment | Sediment Depth/Zone | Sulfate Reduction Rate (SRR) | Reference |

| Arctic Mid-Ocean Ridge | Hydrothermal sediments | 1 - 2,240 pmol cm⁻³ d⁻¹ | frontiersin.org |

| Arctic Mid-Ocean Ridge | Background sediments | 3 - 93 pmol cm⁻³ d⁻¹ | frontiersin.org |

| Mono Lake, CA (Hypersaline) | Surface (0-2 cm) | k = 0.00076 h⁻¹ | asm.org |

| Black Sea | Below sulfate-methane transition | Potentially active, rates quantified with amendments | researchgate.net |

| Seine Estuary, France | Intertidal mudflats | 35 - 158 nmol cm⁻³ d⁻¹ | oup.com |

Elucidation of Microbial Sulfur Assimilation Pathways

This compound is an indispensable tracer for elucidating the pathways of assimilatory sulfate reduction in microorganisms. Unlike dissimilatory reduction where sulfate is used for respiration, assimilation involves the reduction of sulfate for biosynthesis, primarily for the production of the essential sulfur-containing amino acids cysteine and methionine. oup.comnih.gov This pathway is fundamental for nearly all bacteria, archaea, fungi, and plants.

The general pathway begins with the active transport of sulfate into the cell. asm.org The sulfate is then activated in a two-step process involving ATP to form adenosine (B11128) 5'-phosphosulfate (APS) and subsequently 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govfrontiersin.org The activated sulfate group from PAPS (or in some bacteria, directly from APS) is then reduced to sulfite (B76179) (SO₃²⁻) and further to sulfide (S²⁻). nih.govnih.gov Finally, this sulfide is incorporated into an organic backbone, typically O-acetylserine, to form cysteine. frontiersin.org

By supplying ³⁵S-labeled sodium sulfate to microbial cultures, researchers can trace the movement of sulfur through these intricate biochemical steps. researchgate.net Tracer experiments using ³⁵SO₄²⁻ allow for the direct measurement of flux through the pathway by quantifying the incorporation of the ³⁵S label into key intermediates and final products like cysteine, glutathione (B108866), and proteins. researchgate.net For example, studies have shown that adding thiols like cysteine or glutathione to the culture medium decreases the uptake of ³⁵SO₄²⁻ and the flux of the label into newly synthesized sulfur compounds, demonstrating feedback regulation at the sulfate uptake and reduction steps. researchgate.net

Furthermore, ³⁵S-sulfate labeling is a critical tool in microbial genetics for characterizing genes involved in sulfur assimilation. When a gene in the pathway is knocked out, it often leads to an inability to utilize sulfate as a sulfur source. This can be confirmed by growing the mutant and wild-type strains in a minimal medium where ³⁵S-sulfate is the only sulfur source and observing the lack of ³⁵S incorporation into the biomass of the mutant. asm.org This approach has been used to identify and confirm the function of transcriptional regulators, such as CysB, that control the expression of genes required for sulfate transport and reduction. asm.org

Tracing Sulfolipid Biosynthesis in Environmental Microorganisms

The biosynthesis of sulfolipids, a unique class of sulfur-containing lipids found in photosynthetic bacteria, algae, and plants, is frequently investigated using this compound as a radiotracer. nih.gov The most common sulfolipid, sulfoquinovosyldiacylglycerol (SQDG), contains a sulfonated sugar headgroup (sulfoquinovose) and is a component of photosynthetic membranes. apsnet.orgresearchgate.net The use of ³⁵S-sulfate was instrumental in the initial discovery of these compounds and remains a primary method for studying their synthesis and function. nih.gov

The experimental approach involves growing microorganisms in a culture medium containing ³⁵S-labeled sodium sulfate. apsnet.orgnih.gov The sulfur from the sulfate is assimilated by the organism and incorporated into the sulfoquinovose headgroup of SQDG. After a period of growth, the total lipids are extracted from the cells. The different lipid classes are then separated using techniques like thin-layer chromatography (TLC). apsnet.orgpnas.org The presence of ³⁵S-labeled sulfolipids is visualized and quantified by autoradiography or phosphorimaging, which detects the radioactive emissions from the ³⁵S atoms. apsnet.orgpnas.org

This labeling technique is exceptionally sensitive and provides definitive evidence for the presence or absence of sulfolipid biosynthesis. It is the gold standard for confirming the creation of sulfolipid-deficient null mutants. apsnet.orgpnas.org In such studies, a gene suspected to be involved in the SQDG biosynthetic pathway (e.g., sqdB or sqd2) is disrupted. Comparison of lipid extracts from the wild-type and mutant strains after labeling with ³⁵S-sulfate will show a distinct radioactive spot corresponding to SQDG in the wild type, which is completely absent in the mutant, thereby confirming the gene's essential role in the pathway. apsnet.orgpnas.org

Additionally, ³⁵S-sulfate pulse-chase experiments are used to study the stability and turnover of sulfolipids in response to environmental changes. For instance, cells can be universally labeled with ³⁵S and then transferred to a non-radioactive medium under different conditions, such as phosphate (B84403) starvation. By tracking the radioactivity in the SQDG fraction over time, researchers have demonstrated that some organisms actively degrade SQDG to remobilize sulfur under nutrient-limiting conditions, while in others, the sulfolipid pool remains highly stable. nih.gov

Applications of Sodium Sulfate S 35 in Biological and Biochemical Systems

Unraveling Sulfur Assimilation Pathways in Organisms

The assimilation of inorganic sulfate (B86663) into organic molecules is a vital process for most organisms, forming the basis for the synthesis of essential sulfur-containing compounds. Sodium sulfate S-35 has been instrumental in dissecting the intricate steps of this pathway.

Molecular Mechanisms of Sulfate Uptake and Transport

The journey of sulfur in an organism begins with its uptake from the environment. Specialized proteins, known as sulfate transporters, embedded in cell membranes are responsible for this initial step. The use of this compound has been crucial in identifying and characterizing these transporters.

Studies in various organisms, from bacteria to plants and humans, have utilized [³⁵S]sulfate uptake assays to elucidate the function of these transport systems. nih.govpnas.orgresearchgate.net For instance, research on human high endothelial venules (HEV) led to the cloning and functional analysis of a Na⁺-dependent sulfate transporter, SUT-1. pnas.org By expressing the transporter in Xenopus laevis oocytes and measuring the uptake of [³⁵S]sulfate, researchers confirmed its dependence on sodium ions and its resistance to certain inhibitors. pnas.org

In plants, a diverse family of sulfate transporters (SULTR) governs the uptake of sulfate from the soil and its distribution throughout the plant. nih.govfrontiersin.org Radiolabeling experiments with ³⁵SO₄²⁻ have demonstrated that specific transporters, like SULTR1;1 and SULTR1;2 in Arabidopsis thaliana, are high-affinity transporters crucial for sulfate uptake in the roots, particularly under sulfur-limiting conditions. nih.govfrontiersin.org Further studies using ³⁵S have helped to understand the roles of other transporters, such as SULTR1;3 in phloem loading and SULTR2;1 in the long-distance transport of sulfate from roots to shoots. oup.com The structural basis for the transport mechanism of human Na⁺-sulfate cotransporter NaS1 has also been investigated using [³⁵S]-sulfate uptake assays, revealing the essential residues involved in substrate binding and transport. nih.gov

Characterization of Enzymatic Steps in Sulfate Reduction and Cysteine Biosynthesis

Once inside the cell, sulfate must be activated and reduced before it can be incorporated into organic molecules. This multi-step process is catalyzed by a series of specific enzymes. This compound has been an indispensable tool for identifying the intermediates and characterizing the enzymes involved in this pathway.

The assimilatory sulfate reduction pathway begins with the activation of sulfate by ATP sulfurylase (ATPS) to form adenosine (B11128) 5'-phosphosulfate (APS). frontiersin.orgubc.ca APS is a critical branch point. In many organisms, it is then reduced to sulfite (B76179) by the enzyme APS reductase (APR). nih.govubc.caoup.com The sulfite is subsequently reduced to sulfide (B99878) by sulfite reductase (SiR). nih.govubc.ca Finally, the sulfide is incorporated into the amino acid O-acetylserine (OAS) by the enzyme O-acetylserine (thiol) lyase (OAS-TL) to produce cysteine, the first stable organic sulfur compound. nih.govubc.ca

Flux analysis using ³⁵S-labeled sulfate has been pivotal in determining the rate-limiting steps and control points within this pathway. nih.gov For example, studies in Arabidopsis have suggested that APS reductase exerts significant control over the flux through the sulfate reduction pathway. nih.gov Furthermore, experiments using [³⁵S]sulfate have been used to measure the activity of APS reductase by detecting the formation of acid-volatile [³⁵S]sulfite or [³⁵S]cysteine. oup.com In organisms lacking a conventional sulfate reduction pathway, such as the pathogenic bacteria Neisseria gonorrhoeae and Staphylococcus aureus, kinetic assays have been used to characterize their O-acetylserine sulfhydrylase (CysK) enzymes, which utilize sodium sulfide for cysteine synthesis. biorxiv.org

| Enzyme | Reaction Catalyzed | Role in Sulfur Assimilation |

| ATP sulfurylase (ATPS) | Sulfate + ATP → APS + PPi | Activates inorganic sulfate for subsequent reduction. frontiersin.orgubc.ca |

| APS reductase (APR) | APS + 2GSH → Sulfite + AMP + GSSG | Reduces activated sulfate (APS) to sulfite. nih.govubc.caoup.com |

| Sulfite reductase (SiR) | Sulfite + 6Fd(red) → Sulfide + 6Fd(ox) | Reduces sulfite to sulfide. nih.govubc.ca |

| O-acetylserine (thiol) lyase (OAS-TL) | O-acetylserine + Sulfide → Cysteine + Acetate (B1210297) | Incorporates sulfide into an organic backbone to form cysteine. nih.govubc.ca |

Regulatory Mechanisms Governing Sulfate Transport and Metabolism

The intricate network of sulfate uptake, reduction, and assimilation is tightly regulated to meet the organism's demand for sulfur while preventing the accumulation of toxic intermediates. Studies employing this compound have been instrumental in uncovering the complex regulatory circuits that govern this pathway.

Regulation occurs at multiple levels, including transcriptional control, post-transcriptional modifications, and protein-protein interactions. frontiersin.orgnih.gov A key regulatory response is the induction of high-affinity sulfate transporters and the enzymes of the assimilation pathway under conditions of sulfur starvation. frontiersin.orgnih.gov The expression of genes encoding these proteins is often repressed when reduced sulfur compounds like cysteine and glutathione (B108866) are abundant. frontiersin.orgresearchgate.net

In plants, microRNAs, such as miR395, play a crucial role in regulating sulfate homeostasis. oup.comfrontiersin.org During sulfur deficiency, miR395 is induced and targets the transcripts of the low-affinity sulfate transporter SULTR2;1 and several ATP sulfurylase isoforms. oup.com This regulation helps to fine-tune the allocation of sulfate between the roots and shoots, a process that has been elucidated in part through experiments tracking the movement of ³⁵S. oup.com

Furthermore, protein-protein interactions are emerging as a significant regulatory mechanism. For example, the cysteine synthase complex, formed by serine acetyltransferase (SAT) and O-acetylserine (thiol)lyase (OAS-TL), allows for substrate channeling and allosteric regulation, effectively controlling the rate of cysteine synthesis. frontiersin.org

Tracing Metabolism and Biosynthesis of Sulfur-Containing Biomolecules

Beyond the primary assimilation pathway, this compound is a valuable tracer for following the metabolic fate of sulfur as it is incorporated into a vast array of essential biomolecules.

Analysis of Sulfur Incorporation into Proteins and Amino Acids

The sulfur-containing amino acids, cysteine and methionine, are fundamental building blocks of proteins. By supplying organisms with [³⁵S]sulfate, researchers can track the synthesis of these amino acids and their subsequent incorporation into polypeptides.

Pulse-chase experiments using [³⁵S]sulfate are a classic technique to study the dynamics of protein synthesis and turnover. In a study on developing lupin cotyledons, incubation with [³⁵S]sulfate demonstrated their ability to perform all the steps of sulfur reduction and amino acid biosynthesis, ultimately incorporating the ³⁵S label into seed storage proteins. nih.gov Similarly, research on germinating soybean seeds using sulfate-S35 showed the incorporation of the radioisotope into cysteic acid, cysteine, and cystine over time. koreascience.kr In ruminant animals, the administration of ³⁵S from sulfate has been used to trace its incorporation into the amino acids of wool, milk, and various tissues, highlighting the role of ruminal microorganisms in synthesizing sulfur-containing amino acids from inorganic sulfur. scielo.brscielo.br Studies in chicks have also shown that injected radioactive sulfate can be incorporated into tissues, including the gizzard lining. researchgate.net

| Organism/System | Biomolecule Labeled with S-35 | Research Finding |

| Developing Lupin Cotyledons | Seed Storage Proteins | Demonstrated the capacity for in-vitro sulfur reduction and amino acid biosynthesis. nih.gov |

| Germinating Soy Bean Seeds | Cysteic Acid, Cysteine, Cystine | Showed time-dependent incorporation of S-35 into free amino acids. koreascience.kr |

| Ruminants | Amino Acids in Wool, Milk, Tissues | Confirmed the synthesis of sulfur-containing amino acids from inorganic sulfate by ruminal microorganisms. scielo.brscielo.br |

| Chicks | Gizzard Lining, Tissues | Showed that inorganic sulfate can be incorporated into various tissues. researchgate.net |

Biosynthesis of Specific Organic Sulfur Compounds (e.g., Trisulfides, Arylsulfates)

Sulfur is a component of many other biologically important molecules besides proteins. This compound has been used to investigate the biosynthesis of a diverse range of these compounds.

Arylsulfatases are enzymes that hydrolyze sulfate esters, playing a key role in the mineralization of organic sulfur. scirp.org The activity of these enzymes is often studied using synthetic substrates like p-nitrophenyl sulfate, but understanding their role in vivo can be aided by tracing the fate of sulfur from inorganic sources. scirp.org In the context of inflammatory bowel diseases, the metabolism of sulfur-containing compounds in the gut is of significant interest. Gut microbes can metabolize cysteine and taurine (B1682933) to produce hydrogen sulfide, a key signaling molecule. tum.de Tracing studies with labeled sulfur can help elucidate the complex interplay between diet, microbial metabolism, and host health. tum.de

The formation of carbon-sulfur bonds is a critical step in the biosynthesis of many natural products. acs.org While the direct use of this compound in tracing the formation of complex molecules like trisulfides is less commonly detailed, the principles of isotopic labeling are fundamental to such investigations. The initial incorporation of ³⁵S into cysteine provides a labeled precursor that can then be tracked through subsequent enzymatic reactions leading to the formation of more complex sulfur-containing metabolites.

Elucidating Transport Mechanisms at Cellular and Subcellular Levels

The radioisotope sulfur-35 (B81441) (S-35), in the form of sodium sulfate (Na₂³⁵SO₄), is an indispensable tool for investigating the mechanisms of sulfate transport across biological membranes. Its beta-emitting property allows for sensitive detection and quantification, enabling researchers to trace the movement of sulfate ions into and within cells, as well as throughout entire organisms. This has been fundamental to identifying and characterizing the proteins responsible for sulfate translocation and understanding the dynamics of this crucial physiological process.

Functional Characterization of Sulfate Transporters

The functional characterization of sulfate transporter proteins is a primary application of this compound. By introducing these transporters into model systems that lack endogenous sulfate transport, such as Xenopus laevis oocytes, or by studying organisms with specific transporter genes knocked out, researchers can directly measure the transporter's activity through the uptake of radiolabeled sulfate. pnas.orgnih.gov

Studies in Saccharomyces cerevisiae (baker's yeast) have led to the identification of multiple genes, SUL1 and SUL2, which encode high-affinity sulfate transporters. nih.gov The function of these protein products was confirmed by measuring [³⁵S]sulfate uptake in mutant strains lacking these genes, which showed significantly reduced transport capabilities compared to wild-type strains. nih.gov Similarly, in the bacterium E. coli, cells with a deleted cysZ gene, which codes for a sulfate permease, exhibited markedly lower accumulation of [³⁵S]sulfate, confirming the protein's role in sulfate uptake. elifesciences.org

In the plant kingdom, the SULTR gene family is responsible for sulfate transport. mdpi.comnih.gov Using this compound, researchers have characterized the distinct roles of different SULTR family members in Arabidopsis thaliana. For instance, SULTR1;1 and SULTR1;2 have been identified as high-affinity transporters responsible for sulfate uptake from the soil into the roots. mdpi.com Knockout mutants for the SULTR1;2 gene show reduced growth and impaired sulfate uptake. nih.gov Other transporters, like SULTR2;1 and SULTR1;3, are involved in the internal distribution of sulfate through the plant's vascular tissues, a function elucidated by tracing the movement of ³⁵S from source to sink organs. nih.govoup.com

The use of this compound has also been critical in characterizing human sulfate transporters. The transporter SUT-1, found in high endothelial venules, was functionally expressed in Xenopus oocytes. Injection of SUT-1 genetic material into the oocytes resulted in a more than 30-fold increase in [³⁵S]sulfate uptake compared to controls. pnas.org These experiments also established that SUT-1 is a sodium-dependent transporter, as replacing sodium with choline (B1196258) in the uptake buffer eliminated its transport activity. pnas.org

Table 1: Functional Characterization of Various Sulfate Transporters Using this compound

| Transporter Family/Name | Organism/System | Key Finding from ³⁵S Uptake Assay | Reference |

|---|---|---|---|

| SUL1, SUL2 | Saccharomyces cerevisiae | Identified as two distinct high-affinity sulfate transport systems. | nih.gov |

| CysZ | Escherichia coli | Confirmed as a sulfate permease; knockout strains show significantly diminished [³⁵S]sulfate uptake. | elifesciences.org |

| SULTR1;2 | Arabidopsis thaliana | Functions as a major high-affinity transporter for sulfate absorption in roots. | nih.gov |

| SULTR1;3 | Arabidopsis thaliana | Plays a role in loading sulfate into the phloem for long-distance transport. | oup.com |

| SUT-1 | Human (expressed in Xenopus oocytes) | Characterized as a sodium-dependent sulfate transporter. | pnas.org |

| SLC13 Family | Animals | Identified as sodium-dependent sulfate/carboxylate transporters. | oup.com |

In Vivo and In Vitro Transport Dynamics in Biological Systems

This compound is widely used to study the dynamics of sulfate transport in both whole organisms (in vivo) and isolated tissues or cells (in vitro). These studies provide insight into how sulfate is absorbed, distributed, and incorporated into macromolecules under various physiological and pathological conditions.

In vivo studies have been crucial for understanding sulfate distribution on a systemic level. For example, the uptake of [³⁵S]sulfate was measured in the granulation tissue of regenerating tendons in guinea pigs to understand the formation of sulfated polysaccharides during healing. royalsocietypublishing.org The study found that maximum uptake occurred seven days post-operation and was significantly lower in scorbutic animals, indicating that polysaccharide sulfation is impaired in scurvy. royalsocietypublishing.org In clinical research, [³⁵S]sodium sulfate has been used to measure the volume of extracellular fluid in humans, providing data on fluid balance in conditions like congestive heart failure and edema. osti.gov

In vitro models allow for more controlled investigation of transport mechanisms at the cellular level. Studies using slices of granulation tissue incubated with [³⁵S]sulfate demonstrated that sulfate uptake is an active, enzymatic process. royalsocietypublishing.org The incorporation of the radiolabel was significantly reduced in the absence of oxygen or in the presence of metabolic inhibitors like cyanide and dinitrophenol, indicating a dependence on oxidative phosphorylation. royalsocietypublishing.org

Further research into transport dynamics has been conducted on various cell types. In primary cultures of canine ligament cells, [³⁵S]sulfate uptake was shown to be mediated by a sulfate/anion exchange system, rather than a sodium-sulfate cotransport system, as uptake was unaffected by the removal of sodium but was abolished by DIDS, an anion exchange inhibitor. cdnsciencepub.com In studies of human colonic mucosa, autoradiography with [³⁵S]sodium sulfate at the ultrastructural level revealed altered transport dynamics in tissue adjacent to carcinomas. nih.gov These "transitional" tissues showed reduced incorporation of sulfate into mucin droplets in goblet cells but increased uptake into vesicles of absorptive cells, suggesting a shift in glycoprotein (B1211001) synthesis pathways. nih.gov

Table 2: Inhibition of [³⁵S]Sulfate Uptake in In Vitro Systems

| Biological System | Inhibitor | Effect on Sulfate Uptake | Mechanism Implicated | Reference |

|---|---|---|---|---|

| Granulation Tissue Slices | 2:4-Dinitrophenol | Inhibition | Dependence on oxidative phosphorylation | royalsocietypublishing.org |

| Granulation Tissue Slices | Cyanide | Inhibition | Dependence on cellular respiration | royalsocietypublishing.org |

| Granulation Tissue Slices | Azide | Inhibition | Dependence on cellular respiration | royalsocietypublishing.org |

| Canine Ligament Cells | DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) | Abolished Uptake | Sulfate/anion exchange | cdnsciencepub.com |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Sodium sulfate | 24436 |

| Choline | 305 |

| Cyanide | 6228 |

| 2,4-Dinitrophenol | 933 |

| Sodium azide | 33558 |

| N-methyl-D-glucamine | 439531 |

Applications of Sodium Sulfate S 35 in Industrial and Process Analysis

Tracer Applications in Petroleum and Petrochemical Industry Operations

In the petroleum and petrochemical industries, maintaining optimal performance and efficiency of continuously operating, complex systems is crucial. iaea.org Radiotracers like Sodium Sulfate (B86663) S-35 serve as invaluable diagnostic tools for troubleshooting and process analysis without interrupting operations. world-nuclear.orgresearchgate.net

The primary application of Sodium Sulfate S-35 in this sector is to trace the aqueous phase in various operations. Its solubility in water makes it suitable for tracking the movement of injected water during enhanced oil recovery (EOR) operations, monitoring the integrity of pipelines and vessels, and studying the efficiency of separation processes. world-nuclear.orgepj-conferences.org

Key applications include:

Inter-well Connectivity and Water Flood Optimization: By injecting a pulse of this compound into an injection well and monitoring its appearance and concentration at surrounding production wells, engineers can map fluid pathways, identify reservoir connectivity, and detect heterogeneities like fractures or flow barriers. researchgate.net This information is vital for optimizing water-flooding patterns to maximize oil sweep efficiency. epj-conferences.orgresearchgate.net

Leak Detection: It can be used to detect leaks in pipelines, heat exchangers, and other process equipment. By introducing the tracer into a system, the subsequent detection of radioactivity in an area where it should not be present pinpoints the location of a leak. world-nuclear.org

Flow Rate and Residence Time Distribution (RTD) Measurement: As a non-invasive method, injecting this compound allows for the precise measurement of fluid flow rates in pipes (B44673) and the residence time distribution of liquids in vessels like separators and reactors. researchgate.net This data helps in validating the performance of equipment against its design specifications and diagnosing issues like short-circuiting or dead zones. iaea.org

Hydraulic Fracturing Analysis: While less common than solid tracers, a soluble tracer can help determine the injection profile and fluid distribution within the fracture network during hydraulic fracturing operations. wikipedia.org

Understanding Material Transport and Mixing in Mineral Processing Plants

Mineral processing involves a series of unit operations such as grinding, flotation, leaching, and thickening, which often involve complex multiphase flows. iaea.org Optimizing these processes is key to maximizing mineral recovery and reducing operational costs. iaea.orgjournalssystem.com this compound, as a water-soluble tracer, is particularly useful for investigating the hydrodynamics of the liquid phase in these systems.

Radiotracer studies provide critical information for:

Residence Time Distribution (RTD) Analysis: RTD studies in flotation cells, leaching tanks, and grinding mills are one of the most common applications. iaea.orgtandfonline.com By tracing the liquid phase with this compound, operators can determine the mean residence time, identify flow abnormalities like bypassing or stagnant regions, and validate computational fluid dynamics (CFD) models. This understanding is crucial for optimizing reaction times and mixing efficiency. journalssystem.com

Flow and Mixing Efficiency: The tracer can be used to study the efficiency of mixing in large tanks and reactors, ensuring uniform distribution of reagents. journalssystem.com In flotation circuits with parallel banks, it can be used to verify that the feed flow is distributed evenly, as imbalances can lead to reduced recovery and instability. journalssystem.com

Process Diagnostics and Troubleshooting: Radiotracers are excellent tools for diagnosing the root causes of process inefficiencies. world-nuclear.orgjournalssystem.com For example, a tracer study can reveal if a low recovery rate in a leaching circuit is due to poor hydrodynamics rather than a chemical issue.

The following table summarizes findings from typical radiotracer applications in mineral processing, which are analogous to studies using this compound for the liquid phase.

| Research Finding | Application Area | Significance |

| Uneven flow distribution in parallel flotation banks | Flotation Circuit | Identified that certain lines received significantly less flow (e.g., 24% vs. 38%), causing suboptimal reagent contact and reduced mineral recovery. journalssystem.com |

| Quantification of fluid bypassing and dead volume | Leaching Tanks, Grinding Mills | RTD analysis revealed portions of the fluid exiting prematurely and areas with no effective mixing, leading to inefficient use of the reactor volume. iaea.orgjournalssystem.com |

| Validation of flowmeter readings in pulp lines | Slurry Transport | On-site tracer transit time measurements provided a precise reference to calibrate or correct installed flowmeters, improving process control. journalssystem.com |

These applications demonstrate the power of radiotracers to provide reliable, real-time data for process optimization in the mineral industry. iaea.orgjournalssystem.com

Assessment of Wastewater Treatment Efficiencies and Sulfur Dynamics

Radiotracers are highly effective tools for evaluating the performance of wastewater treatment plants (WWTPs) and studying the biogeochemical cycles of specific elements. iaea.org this compound is particularly relevant for assessing the hydraulic efficiency of treatment units and for investigating the fate of sulfur compounds in biological treatment processes. tandfonline.com

The applications in this field include:

Hydraulic Performance of Treatment Units: Similar to industrial process vessels, the efficiency of WWTP components like clarifiers, aeration tanks, and constructed wetlands depends heavily on their hydraulic characteristics. Injecting this compound at the inlet and monitoring its concentration at the outlet allows for the determination of the RTD curve. iaea.org This curve is used to diagnose hydraulic problems such as short-circuiting, which can severely compromise treatment effectiveness by not allowing sufficient time for biological or chemical processes to occur. iaea.orgacs.org

Tracking Sulfur Pathways: In anaerobic digestion processes, sulfate (SO₄²⁻) can be reduced by sulfate-reducing bacteria (SRB) to sulfide (B99878) (S²⁻), which can be toxic, corrosive, and lower the quality of biogas by forming hydrogen sulfide (H₂S). wur.nl By introducing Na₂³⁵SO₄ into the system, researchers can trace the conversion of sulfate to sulfide and other sulfur species. mdpi.com This helps in understanding the competition between methanogenic and sulfate-reducing bacteria and in developing strategies to control sulfide production. wur.nldoi.org

Evaluating Denitrification Processes: In some advanced wastewater treatment systems, sulfur compounds are used in autotrophic denitrification processes where nitrate (B79036) is removed. acs.org A study of a constructed wetland demonstrated that a sulfur/limestone denitrification section was responsible for 50-95% of the nitrate removal within that specific column. acs.org While this study did not use a tracer, this compound could be employed to study the kinetics and fate of sulfate within such systems.

The following table presents data typical of wastewater treatment studies where radiotracers or specific sulfur analyses are employed.

| Parameter Measured | System Studied | Typical Finding | Implication for Treatment |

| Total Inorganic Nitrogen (TIN) Removal | Constructed Wetland with Sulfur Denitrification | Achieved 81-90% TIN removal with an aerated nitrification zone and a sulfur/limestone denitrification zone. acs.org | Demonstrates the viability of sulfur-based denitrification for effective nitrogen removal. |

| Sulfate Removal Efficiency | Anaerobic Bioreactor | Sulfate removal efficiencies can exceed 90% under optimal COD/SO₄²⁻ ratios (e.g., 2.0-2.5). mdpi.com | Highlights the importance of influent composition for managing sulfate reduction. |

| Sulfide Removal Efficiency | Sulfide-Oxidizing Fuel Cell | Achieved up to 93.7% sulfide removal at a hydraulic retention time (HRT) of 24 hours. mdpi.com | Shows potential for technologies that can remove the products of sulfate reduction. |

Determination of Specific Surface Area of Materials

The specific surface area (SSA) of a powdered or porous material is a critical parameter that influences its reactivity, dissolution rate, and adsorption capacity. researchgate.netresearchgate.net A radiochemical method employing this compound can be used to determine the SSA of certain materials, particularly sparingly soluble sulfates like lead sulfate. acs.orgacs.org

This method is based on the principle of isotopic exchange. The process involves the following steps:

A saturated solution of the material to be measured (e.g., lead sulfate) is prepared.

A known quantity of the solid material is added to this saturated solution.

A known amount of carrier-free this compound (Na₂³⁵SO₄) is introduced into the solution.

The system is agitated for a period to allow for isotopic exchange to occur between the non-radioactive sulfate ions on the surface of the solid particles and the radioactive ³⁵SO₄²⁻ ions in the solution.

After equilibrium is reached, the solid is filtered out, and the radioactivity of the remaining solution is measured.

The decrease in the solution's radioactivity is directly proportional to the amount of ³⁵SO₄²⁻ that has been adsorbed onto the surface of the solid. Because the number of ions on the surface is a function of the surface area, the SSA can be calculated. acs.org This technique is particularly valuable because it measures the effective surface area available for chemical reaction in a solution, which can be different from the area measured by gas adsorption methods (like the BET method). acs.orgdiva-portal.org The use of sulfur-35 (B81441) is advantageous due to its convenient half-life (86.7 days), which allows for less time-sensitive experimentation compared to isotopes with very short half-lives. acs.org

Future Directions and Emerging Research Avenues for S 35 Radiotracer Studies

Integration with Multi-Isotope Approaches for Comprehensive System Analysis